N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide
CAS No.:
Cat. No.: VC13464288
Molecular Formula: C11H21N3O2
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide -](/images/structure/VC13464288.png)
Specification
Molecular Formula | C11H21N3O2 |
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Molecular Weight | 227.30 g/mol |
IUPAC Name | N-[4-[acetyl(methyl)amino]cyclohexyl]-2-aminoacetamide |
Standard InChI | InChI=1S/C11H21N3O2/c1-8(15)14(2)10-5-3-9(4-6-10)13-11(16)7-12/h9-10H,3-7,12H2,1-2H3,(H,13,16) |
Standard InChI Key | XEHURPANUISAQP-UHFFFAOYSA-N |
SMILES | CC(=O)N(C)C1CCC(CC1)NC(=O)CN |
Canonical SMILES | CC(=O)N(C)C1CCC(CC1)NC(=O)CN |
Introduction
Structural and Molecular Characteristics
N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide features a cyclohexane ring substituted at the 4-position with an acetyl-methyl-amino group (-N(CH₃)COCH₃) and at the adjacent position with a 2-amino-acetamide moiety (-NHCOCH₂NH₂). Its molecular formula is C₁₂H₂₃N₃O₂, with a molecular weight of 241.33 g/mol. Key structural elements include:
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Cyclohexyl backbone: Provides conformational rigidity, influencing binding interactions with biological targets .
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Acetyl-methyl-amino group: Enhances lipophilicity and potential enzyme-binding capabilities .
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Amino-acetamide side chain: Facilitates hydrogen bonding and solubility in aqueous environments .
Comparative analysis with analogues such as N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide (CAS: 1032684-85-7) reveals that positional isomerism significantly alters physicochemical properties and bioactivity.
Synthesis and Chemical Reactivity
The synthesis of N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide involves multi-step organic reactions, as extrapolated from related compounds :
Key Synthetic Steps:
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Cyclohexylamine Derivatization:
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Acetamide Formation:
Table 1: Synthetic Parameters for Analogous Compounds
Step | Reagents/Conditions | Yield (%) | Reference |
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Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0–25°C | 85 | |
Acetylation | Acetyl chloride, Et₃N, THF, −15°C | 78 | |
Coupling | EDC, HOBt, DMF, rt | 65 | |
Deprotection | 4M HCl/dioxane, rt | 90 |
The compound’s reactivity is influenced by its amino and acetamide groups, enabling participation in hydrolysis, alkylation, and condensation reactions.
Spectral Characterization and Analytical Data
Structural elucidation of N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide relies on spectroscopic techniques:
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¹H NMR (400 MHz, DMSO-d₆):
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IR (KBr):
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3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (N-H bend).
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Mass Spectrometry (ESI-MS):
Applications in Drug Development
N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide serves as a versatile intermediate in medicinal chemistry:
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Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and neurotransmitter analogs .
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Prodrug Design: The acetamide group facilitates hydrolytic activation in targeted drug delivery systems .
Research Gaps and Future Directions
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